molecular formula C13H18BrNO4 B8134717 tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate

Cat. No.: B8134717
M. Wt: 332.19 g/mol
InChI Key: GHVXXCVTTWGADL-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate is an organic compound with the molecular formula C13H18BrNO4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxymethoxy substituent on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Protection: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.

    Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate and a suitable base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Deprotection: The methoxymethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.

    Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

    Hydrolysis: Aqueous acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or substituted amines.

    Deprotection: The corresponding phenol derivative.

    Hydrolysis: The free amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Studies: Employed in studies involving enzyme inhibition and protein modification.

    Material Science: Utilized in the preparation of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromine atom.

    tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a bromine atom.

Properties

IUPAC Name

tert-butyl N-[3-bromo-4-(methoxymethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(16)15-9-5-6-11(10(14)7-9)18-8-17-4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVXXCVTTWGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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